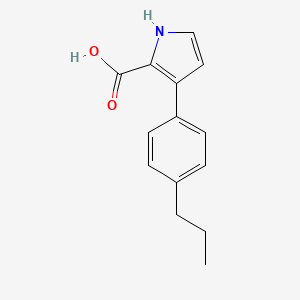
3-(4-Propylphenyl)-1H-pyrrole-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Propylphenyl)-1H-pyrrole-2-carboxylic Acid is an organic compound that belongs to the class of pyrrole carboxylic acids It features a pyrrole ring substituted with a propylphenyl group at the 3-position and a carboxylic acid group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propylphenyl)-1H-pyrrole-2-carboxylic Acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses a palladium catalyst and boronic acid derivatives under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production.
化学反応の分析
Types of Reactions
3-(4-Propylphenyl)-1H-pyrrole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学的研究の応用
3-(4-Propylphenyl)-1H-pyrrole-2-carboxylic Acid has several scientific research applications:
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism by which 3-(4-Propylphenyl)-1H-pyrrole-2-carboxylic Acid exerts its effects involves interactions with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Formylphenylboronic Acid: Used in organic synthesis and medicinal chemistry.
4-Formylphenylboronic Acid: Similar applications as 3-formylphenylboronic acid, with slight differences in reactivity and stability.
Uniqueness
3-(4-Propylphenyl)-1H-pyrrole-2-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC名 |
3-(4-propylphenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO2/c1-2-3-10-4-6-11(7-5-10)12-8-9-15-13(12)14(16)17/h4-9,15H,2-3H2,1H3,(H,16,17) |
InChIキー |
OIIJZZKIJBDYJW-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)C2=C(NC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


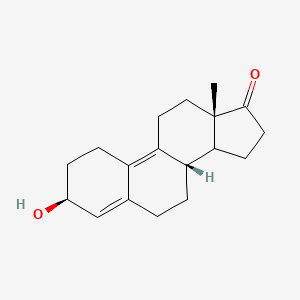

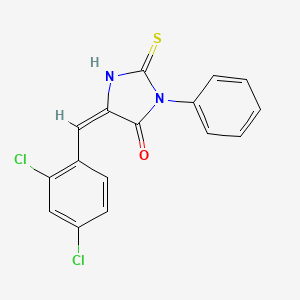


![4a,5,7,8-Tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B13711255.png)
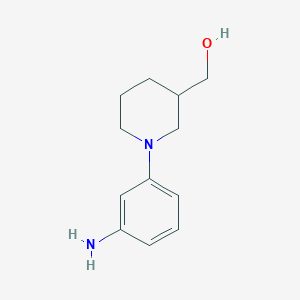

![N-[1-(3-Methoxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl]-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B13711264.png)
![6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13711270.png)

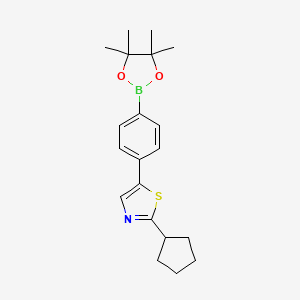
![3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13711318.png)
![N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine](/img/structure/B13711321.png)
